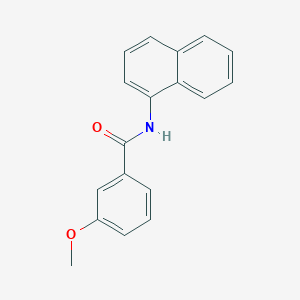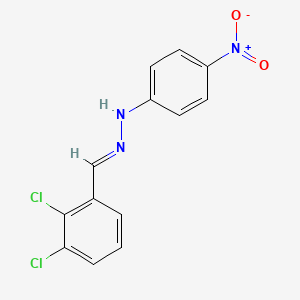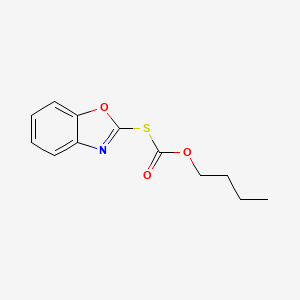
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs that target the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival and proliferation. In
Wirkmechanismus
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for cancer cell metabolism, as they convert glucose and other nutrients into energy and building blocks for cell growth. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle and deprives cancer cells of energy and nutrients, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, which leads to the production of reactive oxygen species (ROS) and DNA damage. It also inhibits the production of ATP (the energy currency of the cell) and depletes the levels of NADPH (an important reducing agent in the cell). This compound also affects the expression of several genes involved in cancer cell metabolism, apoptosis, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has shown efficacy in a wide range of cancer types and can be used in combination with other anticancer drugs. This compound has also shown a good safety profile in clinical trials, with mild to moderate side effects.
However, there are also limitations to using this compound in lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. The synthesis of this compound is complex and low-yielding, which limits its availability for research. This compound is also expensive compared to other anticancer drugs, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection and treatment response. Another direction is to explore the use of this compound in combination with immunotherapy, which has shown promising results in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could increase its availability for research and clinical use. Finally, the exploration of this compound in rare and difficult-to-treat cancers could provide new treatment options for patients.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its anticancer properties. It has shown efficacy in a wide range of cancer types, including pancreatic, leukemia, lymphoma, and lung cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have a synergistic effect with other anticancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(15(21)19-12-6-4-5-11(18)9-12)20-16(22)13-7-2-3-8-14(13)17(20)23/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTREOZVCGOFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-methylphenoxy)propyl]pyrrolidine](/img/structure/B3840465.png)




![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3840484.png)

![3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3840503.png)
![4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)benzamide](/img/structure/B3840517.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B3840523.png)
![2-[4-(4-methoxyphenyl)-2-oxo-1-pyrrolidinyl]acetamide](/img/structure/B3840538.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B3840557.png)